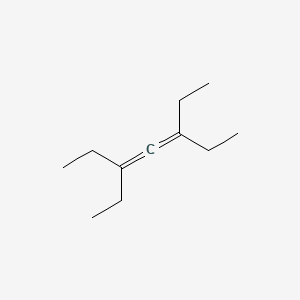
3,5-Diethylhepta-3,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diethyl-3,4-heptadiene is an organic compound belonging to the class of dienes, which are hydrocarbons containing two double bonds. This compound is characterized by its unique structure, where the double bonds are located at the 3rd and 4th positions of the heptane chain, and ethyl groups are attached to the 3rd and 5th positions. Dienes are known for their reactivity and are widely used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethyl-3,4-heptadiene can be achieved through several methods, including:
Dehydrohalogenation: This involves the elimination of hydrogen halides from halogenated precursors under basic conditions.
Alkylation of Dienes: Using ethylating agents to introduce ethyl groups at specific positions on the diene structure.
Catalytic Dehydrogenation: Employing catalysts such as palladium or platinum to remove hydrogen atoms from heptane derivatives, forming the desired diene structure.
Industrial Production Methods: Industrial production of 3,5-Diethyl-3,4-heptadiene typically involves large-scale catalytic dehydrogenation processes, where heptane derivatives are subjected to high temperatures and pressures in the presence of metal catalysts to achieve high yields of the target compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Diethyl-3,4-heptadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.
Reduction: Hydrogenation of the double bonds using hydrogen gas and metal catalysts like palladium on carbon can convert the diene to a saturated hydrocarbon.
Substitution: Electrophilic addition reactions with halogens or hydrogen halides can lead to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., HBr, HCl).
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Diethyl-3,4-heptadiene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, materials, and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 3,5-Diethyl-3,4-heptadiene involves its reactivity due to the presence of conjugated double bonds. These double bonds can participate in various chemical reactions, such as cycloaddition and electrophilic addition, leading to the formation of new chemical entities. The compound’s molecular targets and pathways depend on the specific reactions it undergoes and the nature of the interacting reagents.
Vergleich Mit ähnlichen Verbindungen
2,5-Heptadiene: Another diene with double bonds at the 2nd and 5th positions.
1,3-Butadiene: A simpler diene with double bonds at the 1st and 3rd positions.
2,4-Hexadiene: A diene with double bonds at the 2nd and 4th positions.
Uniqueness: 3,5-Diethyl-3,4-heptadiene is unique due to the specific positioning of its double bonds and ethyl groups, which confer distinct reactivity and properties compared to other dienes. Its structure allows for selective reactions and applications in various fields, making it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
61228-07-7 |
|---|---|
Molekularformel |
C11H20 |
Molekulargewicht |
152.28 g/mol |
InChI |
InChI=1S/C11H20/c1-5-10(6-2)9-11(7-3)8-4/h5-8H2,1-4H3 |
InChI-Schlüssel |
NHWDWRFEZJEQAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C=C(CC)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



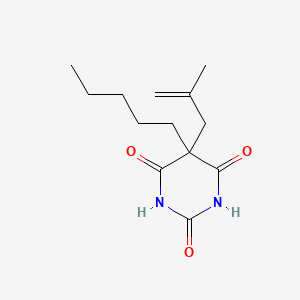
![Methyl-[2-[2-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B13811879.png)
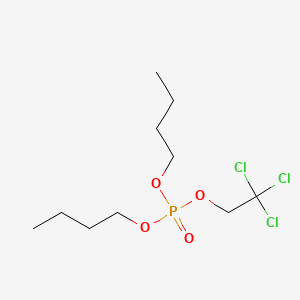
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811887.png)
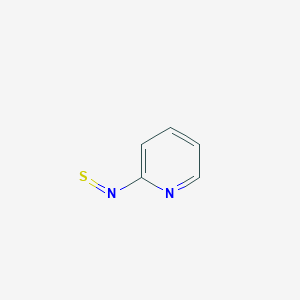

![methyl (1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13811896.png)
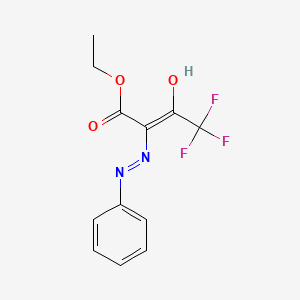
![1,2-Benzenediol,4-[(butylthio)methyl]-](/img/structure/B13811912.png)

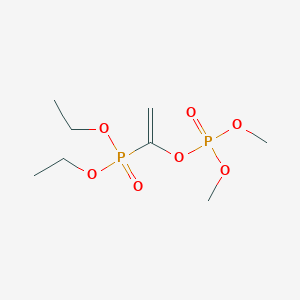
![(1S,2S,3S,4R)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13811926.png)

